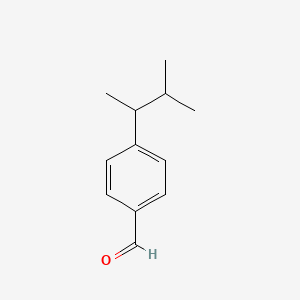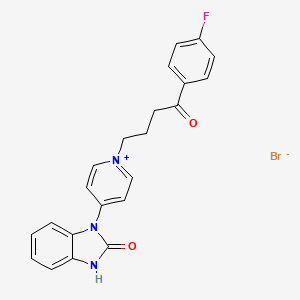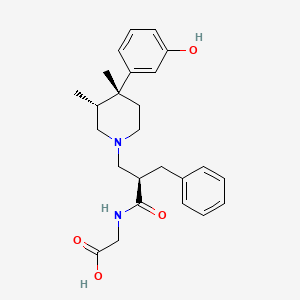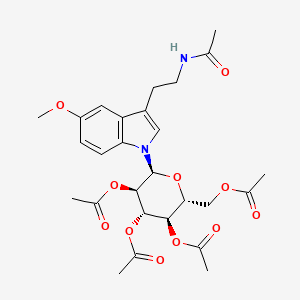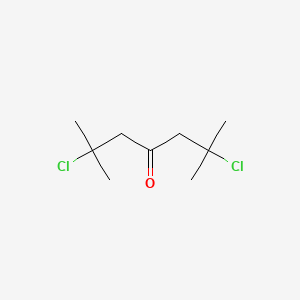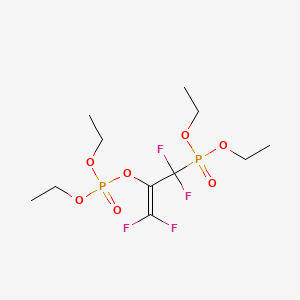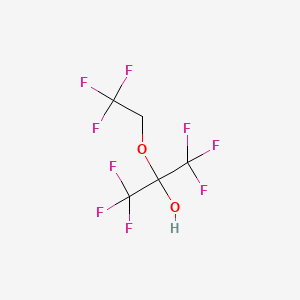
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is a fluorinated alcohol compound with the molecular formula C5H3F9O2. This compound is known for its high polarity and strong hydrogen-bonding capabilities, making it a valuable solvent in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- typically involves the reaction of hexafluoroacetone with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, particularly those involving polar or ionic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis, due to its ability to dissolve a wide range of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings
Mécanisme D'action
The mechanism by which 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- exerts its effects is primarily through its high polarity and strong hydrogen-bonding capabilities. These properties enable it to interact with various molecular targets, facilitating chemical reactions and enhancing the solubility of other compounds. The compound’s ability to donate and accept hydrogen bonds makes it a versatile solvent and reagent in many chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties, but with a different molecular structure.
Trifluoroethanol: A simpler fluorinated alcohol that shares some solvent properties but lacks the same level of hydrogen-bonding capability.
Perfluoro-tert-butanol: A highly fluorinated alcohol with similar applications but different reactivity
Uniqueness
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is unique due to its combination of high polarity, strong hydrogen-bonding capabilities, and fluorinated structure. These characteristics make it particularly effective as a solvent and reagent in a wide range of chemical and industrial applications .
Propriétés
Numéro CAS |
73825-97-5 |
|---|---|
Formule moléculaire |
C5H3F9O2 |
Poids moléculaire |
266.06 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C5H3F9O2/c6-2(7,8)1-16-3(15,4(9,10)11)5(12,13)14/h15H,1H2 |
Clé InChI |
GWKLAAZIVXDZKM-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
